![molecular formula C17H14N4OS B2680564 N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)benzamide CAS No. 1021055-72-0](/img/structure/B2680564.png)
N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Scientific Research Applications
Synthesis and Molecular Docking
A study by Flefel et al. (2018) explored the synthesis of novel pyridine and fused pyridine derivatives with potential antimicrobial and antioxidant activity. These compounds underwent in silico molecular docking screenings, revealing moderate to good binding energies on target proteins, indicating their potential as lead compounds for further drug development (Flefel et al., 2018).
Antitubercular Activity
Srinivasarao et al. (2020) designed, synthesized, and evaluated novel benzamide derivatives for anti-tubercular activity against Mycobacterium tuberculosis. Some compounds exhibited significant activity, showcasing the potential of such derivatives in developing new antitubercular agents (Srinivasarao et al., 2020).
Crystal Structure Analysis
Artheswari et al. (2019) reported the crystal structure and Hirshfeld surface analysis of a N-(pyridin-2-ylmethyl)benzamide derivative, providing insights into the molecular arrangement and potential interactions within crystalline materials, which could be relevant for designing materials with specific properties (Artheswari et al., 2019).
Antimicrobial and Antitumor Studies
Zou et al. (2020) explored the synthesis of zinc(II) complexes with pyridine thiazole derivatives, evaluating their antimicrobial and antitumor activities. The study highlighted that metal complexes exhibited enhanced activity compared to free ligands, suggesting the potential of such complexes in medicinal chemistry (Zou et al., 2020).
Mechanism of Action
Target of Action
“N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)benzamide” is a novel compound that has been synthesized and evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The primary target of this compound is the Mycobacterium tuberculosis H37Ra, a strain of bacteria that causes tuberculosis .
Mode of Action
It has been found to exhibit significant activity against mycobacterium tuberculosis h37ra, suggesting that it interacts with the bacteria in a way that inhibits their growth or survival .
Biochemical Pathways
Given its anti-tubercular activity, it is likely that it interferes with essential biochemical pathways in mycobacterium tuberculosis h37ra .
Pharmacokinetics
These properties would be crucial in determining the compound’s bioavailability and its potential as a therapeutic agent .
Result of Action
The result of the action of “N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)benzamide” is the inhibition of the growth or survival of Mycobacterium tuberculosis H37Ra . This suggests that the compound could potentially be used as a novel anti-tubercular agent.
Action Environment
The action of “N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)benzamide” may be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other substances could potentially affect the compound’s action, efficacy, and stability .
properties
IUPAC Name |
N-[6-(pyridin-2-ylmethylsulfanyl)pyridazin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c22-17(13-6-2-1-3-7-13)19-15-9-10-16(21-20-15)23-12-14-8-4-5-11-18-14/h1-11H,12H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCNDTUBBWCAMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-((pyridin-2-ylmethyl)thio)pyridazin-3-yl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.